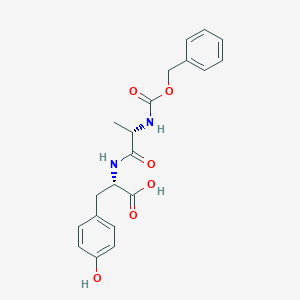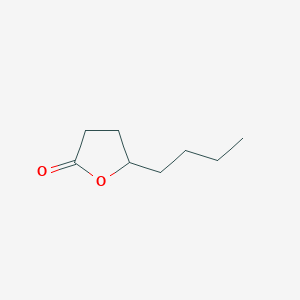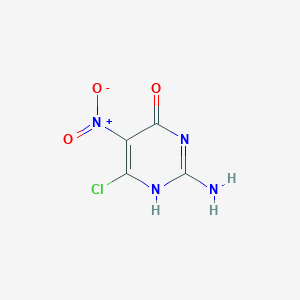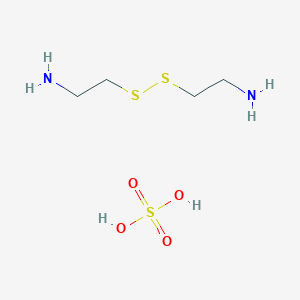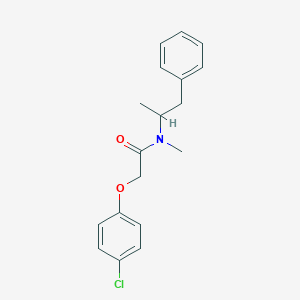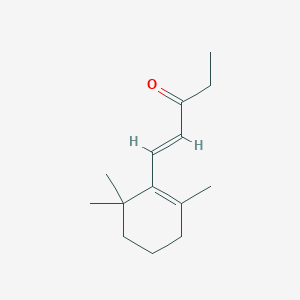
beta-Methylionone
描述
Beta-Methylionone: is a chemical compound with the molecular formula C14H22O . It is a derivative of ionone, which is a significant contributor to the aroma of roses and other flowers. This compound is widely used in the fragrance industry due to its pleasant floral scent. It is also known by its systematic name, (1E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one .
准备方法
Synthetic Routes and Reaction Conditions: Beta-Methylionone can be synthesized through several methods. One common method involves the hydrochlorination of dimethyl butadiene to produce dimethyl butadiene hydroxide. This intermediate is then polymerized with isoprene to obtain methyl geranyl chloride. Methyl geranyl chloride reacts with urotropine to produce 6-methylcitral, which is then condensed with acetone in an alkaline medium and cyclized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of beta-ionone . Aspergillus niger JTS 191 is a microorganism capable of converting beta-ionone to this compound through oxidative pathways. This method is advantageous due to its efficiency and the ability to produce high yields of the desired product .
化学反应分析
Types of Reactions: Beta-Methylionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of various oxo-derivatives.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Halogenation results in halogenated derivatives of this compound
科学研究应用
Beta-Methylionone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: this compound is studied for its role in microbial transformation processes.
Medicine: Research has explored its potential as a flavoring agent in pharmaceuticals.
Industry: It is extensively used in the fragrance industry for the production of perfumes and other scented products
作用机制
The mechanism by which beta-Methylionone exerts its effects involves its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
相似化合物的比较
- Alpha-Ionone
- Gamma-Ionone
- Beta-Ionone
Comparison: Beta-Methylionone is unique due to its specific methyl substitution on the ionone structure, which imparts a distinct floral aroma compared to its counterparts. Alpha-Ionone and Gamma-Ionone also contribute to floral scents but differ in their molecular structures and olfactory properties. Beta-Ionone, while similar, is primarily used in the synthesis of vitamin A and has a different scent profile .
属性
IUPAC Name |
1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNGLDCJDIIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=C(CCCC1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051643 | |
| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-43-5 | |
| Record name | β-Iraldeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



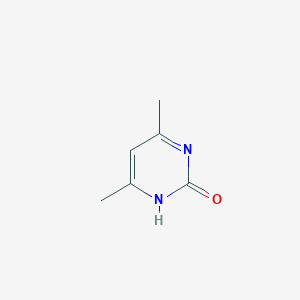
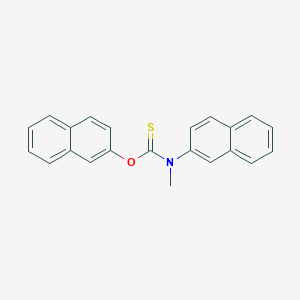
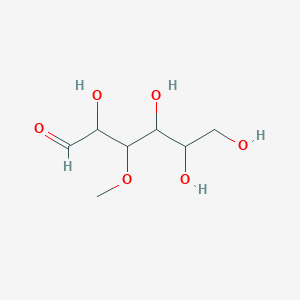
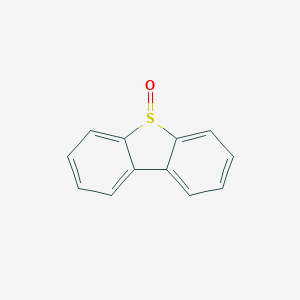
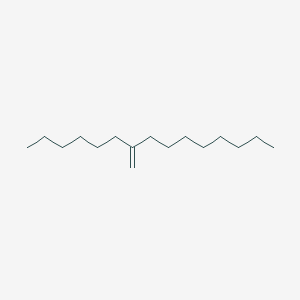
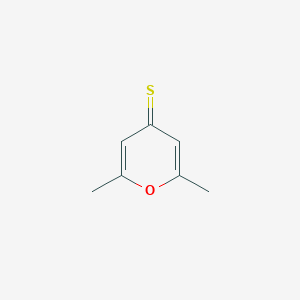
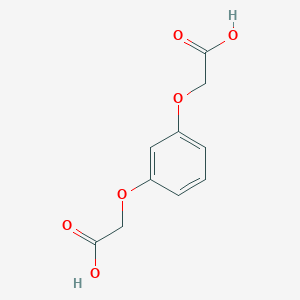
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
